3,4,5-Tribromo-2,6-dimethylpyridine
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Overview
Description
3,4,5-Tribromo-2,6-dimethylpyridine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three bromine atoms and two methyl groups attached to the pyridine ring. It is a white to yellow solid with a molecular weight of 343.84 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-2,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 2,6-dimethylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar halogenation processes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromo-2,6-dimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can produce partially or fully reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tribromo-2,6-dimethylpyridine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound can be employed in biological studies to investigate the effects of brominated pyridines on biological systems and their potential as bioactive molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, contributing to the development of new treatments for various diseases.
Industry: In the chemical industry, it is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,4,5-tribromo-2,6-dimethylpyridine exerts its effects depends on the specific application. For example, in biological systems, it may interact with cellular targets through binding to receptors or enzymes, leading to biological responses. The molecular pathways involved can vary, but they often include interactions with nucleic acids, proteins, or other biomolecules.
Comparison with Similar Compounds
2,6-Dibromopyridine
3,5-Dibromopyridine
2,4,6-Tribromopyridine
3,4,5-Tribromopyridine
Properties
IUPAC Name |
3,4,5-tribromo-2,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUFRRICNUMXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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